molecular formula C12H17N B8531294 N,N-diethylstyrylamine

N,N-diethylstyrylamine

Cat. No.: B8531294
M. Wt: 175.27 g/mol
InChI Key: DPLUMPJQXVYXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylstyrylamine (hypothetical structure: C₁₂H₁₇N) is an aromatic amine featuring a styryl group (a phenyl-vinyl moiety) substituted with two ethyl groups at the nitrogen atom. These analogs are widely utilized in research, pharmaceuticals, and industrial applications due to their reactivity, solubility, and functional versatility .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N,N-diethyl-2-phenylethenamine

InChI

InChI=1S/C12H17N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

DPLUMPJQXVYXBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylstyrylamine can be synthesized through several methods. One common approach involves the reaction of styrene with diethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The use of a solvent such as ethanol or methanol can enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, diethylstyrylamine is produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the gradual addition of styrene and diethylamine into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylstyrylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the styryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.

Major Products Formed

    Oxidation: Produces oxides and hydroxyl derivatives.

    Reduction: Results in various amine derivatives.

    Substitution: Leads to the formation of halogenated styrylamines.

Scientific Research Applications

N,N-diethylstyrylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .

Mechanism of Action

N,N-diethylstyrylamine exerts its effects through interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The compound’s mechanism of action often involves the modulation of signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N,N-diethylstyrylamine, enabling comparative analysis:

N,N-Diethylmethylamine
  • Molecular Formula : C₅H₁₃N
  • Molecular Weight : 87.16 g/mol
  • Physical State : Colorless liquid; immiscible with water .
  • Stability : Stable under standard conditions but reacts with strong acids, oxidizers, and metals like copper .
  • Hazards : Toxic upon inhalation or ingestion; requires ventilation and protective equipment .
  • Applications : Intermediate in organic synthesis and laboratory research .
N-Nitrosodimethylamine (NDMA)
  • Molecular Formula : C₂H₆N₂O
  • Molecular Weight : 74.08 g/mol
  • Physical State : Yellow, oily liquid with a faint odor .
  • Hazards: Classified as a potent carcinogen (IARC Group 2A) and toxicant; regulated in pharmaceuticals and environmental standards .
  • Applications: Research chemical in toxicology and carcinogenicity studies .
N,N-Dimethyl-m-anisidine
  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Structure : Methoxy-substituted aromatic amine with dimethyl groups at nitrogen .
  • Applications : Used in dye synthesis and as a building block in agrochemicals .
N,N-Diethyl-3-(2,6-xylyl)propylamine
  • Molecular Formula : C₁₅H₂₅N
  • Molecular Weight : 219.37 g/mol
  • Structure : Aromatic xylyl group with a propylamine chain and diethyl substitution .
  • Applications : Specialty chemical in catalysis and material science .

Comparative Data Table

Compound Molecular Formula Molecular Weight Physical State Key Hazards Applications References
N,N-Diethylmethylamine C₅H₁₃N 87.16 Colorless liquid Toxic, irritant Organic synthesis
NDMA C₂H₆N₂O 74.08 Yellow liquid Carcinogenic, environmental toxin Toxicology research
N,N-Dimethyl-m-anisidine C₉H₁₃NO 151.21 Not specified Limited data Dye/agrochemical synthesis
N,N-Diethylcyclohexylamine C₁₀H₂₁N 155.29 Liquid Toxic, corrosive Laboratory reagent
N,N-Diethylacetamide C₆H₁₃NO 115.18 Liquid ≥99% purity; solvent use Industrial solvent

Key Differences and Implications

Aromatic vs. Aliphatic Substituents: Styrylamine derivatives (e.g., hypothetical this compound) likely exhibit enhanced conjugation and UV activity compared to aliphatic analogs like N,N-diethylmethylamine. This property is critical in photochemical applications . NDMA’s nitroso group introduces significant carcinogenicity, unlike non-nitrosated amines .

Toxicity Profiles: NDMA’s carcinogenicity necessitates stringent handling protocols, whereas N,N-diethylmethylamine requires standard toxicant precautions . Cyclohexylamine derivatives (e.g., N,N-diethylcyclohexylamine) pose inhalation risks, demanding respiratory protection .

Industrial vs. Research Use :

  • N,N-Diethylacetamide’s high purity (≥99%) makes it suitable as a polar aprotic solvent, contrasting with NDMA’s restriction to controlled research settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.